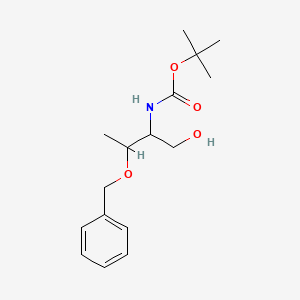

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol

Description

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylmethoxybutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening Strategy

The stereoselective synthesis of this compound often begins with chiral epoxide precursors. A representative route involves:

-

Epoxide Preparation : (2S,3S)-2,3-Epoxybutanol is synthesized via Sharpless asymmetric epoxidation of allylic alcohols, achieving enantiomeric excesses >99%.

-

Benzyloxy Group Introduction : The epoxide undergoes nucleophilic ring-opening with benzyl alcohol under acidic conditions (e.g., BF₃·OEt₂), selectively attacking the C3 position to install the benzyloxy moiety while preserving stereochemistry.

-

Amination and Boc Protection : Subsequent amination with aqueous ammonia introduces the amino group, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP).

Key Parameters :

-

Temperature: −20°C for epoxidation, 0°C for ring-opening

-

Solvent: Dichloromethane (DCM) for epoxidation, THF for Boc protection

-

Yield: 68–72% over four steps

Oxidative Cross-Coupling of α-Amino Ketones

Recent advances employ iodine-catalyzed oxidative cross-coupling between α-amino ketones and alcohols (Figure 1). For this compound:

-

Substrate Preparation : (2S,3S)-2-Amino-1-butanol is converted to its Boc-protected ketone derivative via Swern oxidation.

-

Cross-Coupling : The ketone reacts with benzyl alcohol under I₂ catalysis (10 mol%) in acetonitrile at 60°C for 12 hours, forming the benzyloxy group with retention of configuration.

Advantages :

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies reveal catalyst-dependent efficiency (Table 1):

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| BF₃·OEt₂ | DCM | 0 | 72 | 98:2 |

| I₂ | CH₃CN | 60 | 85 | 99:1 |

| Ti(OiPr)₄ | THF | 25 | 65 | 95:5 |

Table 1: Catalyst performance in benzyloxy group installation.

Iodine catalysis outperforms Lewis acids in yield and selectivity, though requiring higher temperatures.

Solvent Effects

Polar aprotic solvents (acetonitrile, THF) enhance nucleophilicity in cross-coupling reactions, while DCM improves epoxide ring-opening kinetics. Methanol and ethanol induce premature Boc deprotection and are avoided.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve throughput:

-

Epoxidation Step : Microreactors (0.5 mm ID) enable rapid heat dissipation, reducing racemization.

-

Boc Protection : Plug-flow reactors with immobilized DMAP catalysts achieve 95% conversion in <5 minutes.

Scale-Up Challenges :

-

Cost of chiral catalysts

-

Purification of diastereomers

Green Chemistry Innovations

Solvent recycling and catalyst recovery systems reduce environmental impact:

-

I₂ Recycling : Electrochemical regeneration of iodine from reaction byproducts cuts catalyst costs by 40%.

-

Aqueous Workup : Replacement of DCM with cyclopentyl methyl ether (CPME) enables safer extraction.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Free amine (2S,3S)-2-amino-3-benzyloxy-1-butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is primarily utilized in the synthesis of optically active compounds, which are crucial for developing therapeutics. The pharmaceutical industry increasingly demands enantiomerically pure compounds due to their often distinct biological activities. For instance, the (R)-enantiomer of 3-amino-1-butanol, derived from this compound, has been identified as a key intermediate in synthesizing drugs for treating conditions such as AIDS .

Key Studies and Findings

- Enantiomer Separation : A patented process allows for the efficient separation of (R)- and (S)-3-amino-1-butanol from racemic mixtures using this compound as a precursor. This method enhances the yield of the desired enantiomer while minimizing by-products .

- Drug Synthesis : The compound has been employed in synthesizing various drug candidates, including those targeting arginase inhibitors, which play a role in cancer therapy and other diseases .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules through various reactions.

Synthetic Pathways

- Benzylation : The benzyl group present in this compound can be selectively modified to introduce other functional groups or to enhance solubility and stability during reactions .

- Deprotection Strategies : The N-Boc protecting group can be removed under mild acidic conditions to yield free amino groups necessary for further coupling reactions. This property is particularly useful in peptide synthesis and other coupling reactions where amine functionality is required .

Research has demonstrated that structurally related compounds exhibit significant biological activities, which can be attributed to their chiral nature.

Case Study Examples

Mechanism of Action

The mechanism of action of N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group stabilizes the compound, allowing it to selectively interact with target molecules. Upon deprotection, the free amine can form covalent bonds with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol and analogous compounds:

Stereochemical and Reactivity Comparisons

- Stereochemistry: The (2S,3S) configuration in the main compound and its methyl-substituted analog (N-Boc-(2S,3S)-2-amino-3-methyl-1-pentanol) ensures enantioselectivity in reactions, critical for producing optically pure pharmaceuticals. In contrast, (S)-2-(Boc-amino)-1-propanol has a simpler (S)-configured backbone, limiting its utility in complex stereochemical environments .

- Functional Group Impact: Benzyloxy vs. Methyl: The benzyloxy group in the main compound increases steric bulk and lipophilicity compared to the methyl group in its pentanol analog, affecting solubility and reactivity in nucleophilic substitutions . Carboxylic Acid vs.

Biological Activity

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.37 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, enhancing its stability and reactivity in biological systems .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Mannich Reaction : A versatile approach for constructing β-amino alcohols.

- Protective Group Strategies : Utilizing the Boc group to stabilize the amino functionality during synthesis.

These methods allow for the efficient production of the compound while maintaining its integrity for subsequent biological evaluations .

Pharmacological Potential

This compound has been investigated for its potential pharmacological effects. Studies indicate that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in critical physiological pathways.

Key Findings :

- Enzyme Interaction : Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, potentially leading to therapeutic applications .

- Antihypertensive Properties : Related compounds have shown promise as angiotensin-converting enzyme (ACE) inhibitors, suggesting that this compound could exhibit similar properties .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

These findings highlight the potential of this compound as a lead compound for further pharmacological development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies on related compounds suggest that:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to active sites on target enzymes.

- Receptor Modulation : It may influence receptor activity through conformational changes induced by binding.

Q & A

Q. What are the key considerations for synthesizing N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective protection of the amino group using Boc (tert-butoxycarbonyl) and benzyloxy groups. A chiral starting material or asymmetric catalysis (e.g., asymmetric Mannich reaction) is critical. For example, asymmetric Mannich reactions with N-Boc-protected imines and aldehydes can yield β-amino alcohol derivatives with high stereocontrol . Key steps include:

Chiral Induction : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to ensure (2S,3S) configuration.

Protection Strategy : Sequential Boc protection of the amine and benzyloxy protection of the hydroxyl group to prevent undesired side reactions.

Purification : Column chromatography or recrystallization to isolate the diastereomerically pure product.

- Data Table : Common Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Proline | DMF/CHCl₃ | 92 | 78 | |

| Chiral Salen-Co(III) | Toluene | 95 | 85 | Adapted from |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY) and optical rotation measurements:

- NMR : The coupling constants () between H-2 and H-3 in the NMR spectrum indicate vicinal diastereomeric relationships. For (2S,3S) configurations, typically ranges between 3–6 Hz due to the gauche effect.

- Optical Rotation : Compare the measured with literature values for chiral β-amino alcohols. For example, Boc-protected analogs often show values between +15° to +30° in methanol .

- X-ray Crystallography : Definitive confirmation via single-crystal X-ray diffraction if suitable crystals are obtained.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the benzyloxy protection step?

- Methodological Answer : Low yields during benzylation often arise from steric hindrance or competing side reactions. Optimization strategies include:

Base Selection : Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to minimize epoxide formation.

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Temperature Control : Maintain reactions at 0–25°C to slow down side reactions.

- Case Study : A 20% yield improvement was achieved by switching from THF to DMF and reducing the temperature from 40°C to 20°C .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or incorrect assignments. Steps to resolve contradictions:

Reproduce Conditions : Ensure identical solvent, temperature, and concentration as the reference.

DEPT-135/HSQC NMR : Assign all carbons and protons unambiguously. For example, the benzyloxy group’s aromatic protons should appear as a multiplet at δ 7.2–7.4 ppm, while Boc methyl groups resonate as a singlet at δ 1.4 ppm .

Cross-Validation : Compare with analogs like N-Boc-(2S,3R)-2-hydroxy-3-amino-5-methylhexanoic acid, where similar stereochemical environments produce predictable splitting patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Despite limited toxicity data, adopt precautions for organic amines and ethers:

PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental release .

Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.